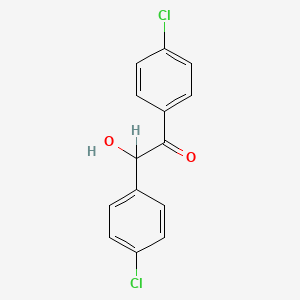

1,2-双(4-氯苯基)-2-羟基乙酮

描述

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

There are some related compounds such as 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives that have been synthesized for potential anticancer activities2. However, the specific synthesis process for 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is not readily available in the retrieved data.

Molecular Structure Analysis

The molecular structure analysis of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is not explicitly mentioned in the retrieved data. However, related compounds like 1,1-Bis(p-chlorophenyl)-2-chloroethene have been studied1.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone. However, related compounds such as 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have been investigated for their effect on the replication of hepatitis-C virus (HCV) in HepG2 hepatocellular carcinoma cell line3.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as 1,2-Bis(4-chlorophenyl)ethanone have been studied. It has a molecular weight of 265.1 g/mol and is insoluble in water5.科学研究应用

-

Organoselenium Compounds Synthesis

- Field : Organic Chemistry

- Application : The compound 1,2-bis(bis(4-chlorophenyl)methyl)diselane, which is structurally similar to 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, is used in the synthesis of organoselenium compounds .

- Method : The ‘living’ species selenide anion Se2 2-, generated in situ by the reduction of 1,2-bis(bis(4-chlorophenyl)methyl)diselane with sodium borohydride, was treated with various organic halides to afford synthetically important organoselenium compounds .

- Results : These compounds have been characterized analytically with the help of various spectroscopic techniques viz., IR, multinuclear NMR (1H, 13C, 77Se) and mass spectrometry .

-

Aromatic Azo Compounds Synthesis

- Field : Organic Chemistry

- Application : A compound structurally similar to 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, 1,2-bis(4-chlorophenyl) diazene oxide, is used in the synthesis of aromatic azo compounds .

- Method : Both Fe-doped and N-doped carbon materials can catalyze the reduction of 1,2-bis(4-chlorophenyl) diazene oxide to form (E)-1,2-bis(4-chlorophenyl) diazene .

- Results : The Fe and N co-doped strategy endowed the reaction with higher selectivity .

-

Bis (dithiolene)nickel (II) Complexes Synthesis

- Field : Inorganic Chemistry

- Application : A compound structurally similar to 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone, 1,2-di (4-chlorophenyl)ethene-1,2-dithiolate, is used in the synthesis of bis (dithiolene)nickel (II) complexes .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Anticancer Activities

- Field : Medicinal Chemistry

- Application : A series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were designed and synthesized to develop potent and selective anticancer agents .

- Method : All the compounds were evaluated for their antiproliferative activities against a panel of four human cancer cell lines .

- Results : Among them, compound 4u is the most potent, exhibiting IC 50 values ranging from 5.1 to 10.1 μM . It effectively reduced the tumor growth exhibited by human gastric cancer cells in vivo without obvious adverse side effects .

-

Thiol Oxidations

- Field : Organic Chemistry

- Application : Iodine can be used as a cheap, low-toxicity catalyst in the aerobic oxidation of thiols .

- Method : In the catalytic cycle, iodine can be regenerated via HI oxidation by O 2 at 70 °C in EtOAc . This protocol harnesses sustainable oxygen as the terminal oxidant, enabling the conversion of primary and secondary thiols with remarkable efficiency .

- Results : All 26 tested thiols, encompassing various sensitive functional groups, were successfully converted into their corresponding disulfides with yields ranging from >66% to 98% at a catalyst loading of 5 mol% .

-

Phosphine Synthesis

- Field : Inorganic Chemistry

- Application : The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl(1-pyrenyl)phosphine .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Near-Infrared Absorption

- Field : Material Science

- Application : Two bis (dithiolene)nickel (II) complexes of the type [Ni (L) 2] [L = 1,2-di (4-chlorophenyl)ethene-1,2-dithiolate ( 1) and 1,2-di (4-bromophenyl)ethene-1,2-dithiolate ( 2 )] have been synthesized and characterized . These complexes were found to exhibit intense near-infra-red (NIR) absorptions .

- Method : The specific method of application or experimental procedures was not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

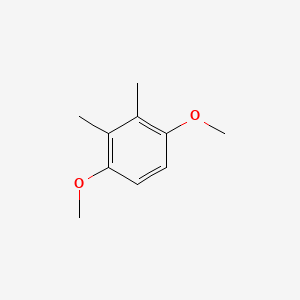

Synthesis of Benziporphyrin Systems

- Field : Organic Chemistry

- Application : Benziporphyrin systems are widely explored, yet alternative improved synthetic routes towards these systems are needed .

- Method : Dimethoxybenzene dicarbinol intermediate was prepared in excellent yields by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .

- Results : The specific results or outcomes obtained were not detailed in the source .

安全和危害

The safety and hazards of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as 1,2-Bis(4-chlorophenyl)diazene have been studied. It is toxic by skin absorption and may cause slight irritation of the skin6.

未来方向

The future directions of research on 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone are not explicitly mentioned in the retrieved data. However, related compounds such as spirocycles have been studied for their potential in drug discovery and development7.

Please note that the information provided is based on the available data and there might be more recent studies or data not included in this analysis. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

属性

IUPAC Name |

1,2-bis(4-chlorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXPESOPEKJXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277014 | |

| Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |

CAS RN |

4254-20-0 | |

| Record name | Benzoin,4'-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoin,4'-dichloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

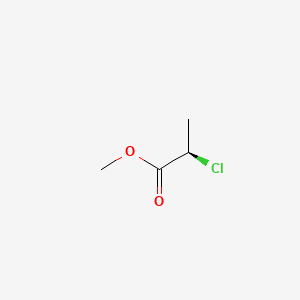

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)